molecular formula C9H18ClN B3089470 4-Methylbicyclo[2.2.2]octan-1-amine hydrochloride CAS No. 1194-43-0

4-Methylbicyclo[2.2.2]octan-1-amine hydrochloride

Cat. No.: B3089470
CAS No.: 1194-43-0
M. Wt: 175.7 g/mol
InChI Key: SKSSVJOWZLOZIV-UHFFFAOYSA-N
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Description

4-Methylbicyclo[2.2.2]octan-1-amine hydrochloride (CAS 1194-43-0) is a bicyclic amine derivative with the molecular formula C₉H₁₈ClN and a molecular weight of 175.70 g/mol . It is primarily utilized in research settings, with strict storage guidelines: short-term storage at 2–8°C and long-term storage at -80°C (stable for 6 months) or -20°C (stable for 1 month) . The compound is provided as a solution (10 mM in DMSO) or powder, with purity exceeding 98.00% . Its rigid bicyclo[2.2.2]octane scaffold and methyl substituent at the 4-position contribute to unique steric and electronic properties, making it a candidate for pharmacological studies, though its specific biological applications remain under investigation .

Properties

IUPAC Name

4-methylbicyclo[2.2.2]octan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c1-8-2-5-9(10,6-3-8)7-4-8;/h2-7,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSSVJOWZLOZIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1)(CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylbicyclo[2.2.2]octan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable bicyclic precursor.

    Amination: The precursor undergoes an amination reaction to introduce the amine group.

    Methylation: A methyl group is introduced to the bicyclic structure.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:

Chemical Reactions Analysis

Types of Reactions

4-Methylbicyclo[2.2.2]octan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The amine group can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction.

    Substitution Reagents: Halogenating agents and alkylating agents are used for substitution reactions.

Major Products Formed

Scientific Research Applications

4-Methylbicyclo[2.2.2]octan-1-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methylbicyclo[2.2.2]octan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: Phenyl groups (EXP 561) introduce steric bulk and π-π interactions, which initially showed promise in antidepressant models but failed clinically due to poor translatability . Methyl groups balance lipophilicity and steric hindrance, offering intermediate stability for research applications . Fluorine atoms increase electronegativity but may reduce solubility, requiring formulation optimization .

Antidepressant Candidates

  • 4-Phenylbicyclo[2.2.2]octan-1-amine hydrochloride (EXP 561): Preclinical studies demonstrated antagonism of tetrabenazine-induced sedation and inhibition of hypothermia, akin to imipramine . Clinical trials revealed non-correlation with preclinical efficacy, highlighting challenges in predicting human outcomes .
  • 4-Methyl and N-Methyl Derivatives: No direct antidepressant data reported, but structural analogs (e.g., maprotiline, a tetracyclic antidepressant) suggest bicyclic amines may modulate monoamine reuptake .

Stability and Handling

Compound Storage Conditions Stability Challenges
4-Methylbicyclo[2.2.2]octan-1-amine HCl -80°C (6 months); -20°C (1 month) Degrades upon repeated freeze-thaw cycles .
4-Phenylbicyclo[2.2.2]octan-1-amine HCl Not specified Likely hygroscopic due to aromatic amine .
4-Fluorobicyclo[2.2.2]octan-1-amine HCl Room temperature (short-term) Requires inert atmosphere to prevent oxidation .

Research and Development Insights

    Biological Activity

    4-Methylbicyclo[2.2.2]octan-1-amine hydrochloride, a bicyclic amine compound, has gained attention in various fields of research due to its unique structural properties and potential biological activities. Its molecular formula is C9_9H18_{18}ClN, with a molecular weight of approximately 175.7 g/mol. This compound is typically encountered as a hydrochloride salt, enhancing its solubility in aqueous solutions, which is crucial for its application in pharmaceuticals and organic chemistry.

    The reactivity of this compound primarily involves nucleophilic substitution and protonation reactions due to the presence of the amine functional group. This reactivity allows for the synthesis of various derivatives that may exhibit diverse biological activities or improved solubility characteristics. The compound is utilized in the alkylation of bromoarenes, leading to the formation of bromine-containing derivatives that are significant in medicinal chemistry .

    Case Studies and Research Findings

    • Neuropharmacological Studies : Research indicates that bicyclic amines similar to this compound may exhibit effects on neurotransmitter systems, particularly in the context of anxiety and depression models . The unique bicyclic structure could enhance binding affinity to neurotransmitter receptors.
    • Antimicrobial Activity : Some studies have explored the antimicrobial properties of bicyclic amines, suggesting that modifications to the bicyclic framework can lead to compounds with significant antimicrobial efficacy . Although specific studies on this compound are sparse, its structural similarities to known antimicrobial agents warrant further investigation.
    • Synthesis and Derivatives : The synthesis of this compound has been explored extensively, with various methods yielding derivatives that may possess enhanced biological properties . For instance, modifications at the amine position or introduction of different substituents can lead to compounds with tailored biological activities.

    Comparative Analysis with Related Compounds

    To understand the unique biological profile of this compound, a comparison with structurally similar compounds is essential:

    Compound NameStructure TypeKey Features
    Bicyclo[2.2.2]octan-1-amine hydrochlorideBicyclic AmineLacks methyl substitution; simpler structure
    N-Methylbicyclo[2.2.2]octan-1-amine hydrochlorideMethylated Bicyclic AmineExhibits different biological activity patterns
    Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochlorideCarboxylate DerivativeContains a carboxylate group; different reactivity

    The unique methyl substitution pattern on the bicyclic framework of this compound may influence its binding affinity and biological activity compared to its analogs .

    Q & A

    Basic Research Questions

    Q. What are the established synthetic routes for 4-methylbicyclooctan-1-amine hydrochloride, and how can reaction conditions be optimized for yield and purity?

    • Methodological Answer : The synthesis typically involves functionalizing the bicyclooctane scaffold. A common approach includes:

    • Step 1 : Starting with bicyclooctane derivatives, introduce the methyl group via alkylation or catalytic hydrogenation.
    • Step 2 : Amine functionalization using reductive amination or nucleophilic substitution, followed by HCl salt formation .
    • Optimization : Reaction temperature (e.g., 0–25°C for amine stability), solvent selection (polar aprotic solvents like acetonitrile), and purification via recrystallization or column chromatography to achieve >95% purity .
      • Key Considerations : Monitor steric hindrance during methyl group introduction, as the bicyclic structure may limit reagent accessibility .

    Q. What analytical techniques are critical for structural characterization of 4-methylbicyclooctan-1-amine hydrochloride?

    • Methodological Answer :

    • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm methyl group placement and bicyclic framework integrity. For example, methyl protons appear as singlets due to symmetry .
    • Infrared Spectroscopy (IR) : Detect N–H stretching (~3300 cm1^{-1}) and C–N vibrations (~1250 cm1^{-1}) to verify amine hydrochloride formation .
    • Mass Spectrometry (MS) : Confirm molecular weight (C9_9H18_{18}ClN, MW 175.7 g/mol) via ESI-MS or MALDI-TOF .
    • X-ray Crystallography : Resolve 3D conformation, particularly steric effects from the bicyclic structure .

    Q. How is 4-methylbicyclooctan-1-amine hydrochloride screened for biological activity in neuropharmacological research?

    • Methodological Answer :

    • Receptor Binding Assays : Test affinity for serotonin (5-HT) or dopamine receptors using radioligand displacement (e.g., 3^3H-ketanserin for 5-HT2A_{2A}) .
    • Functional Assays : Measure cAMP modulation or calcium flux in transfected HEK293 cells expressing target receptors .
    • In Vivo Models : Evaluate antidepressant-like effects in rodent forced-swim or tail-suspension tests, comparing efficacy to tricyclic antidepressants (e.g., imipramine) .

    Advanced Research Questions

    Q. How do structural modifications (e.g., methyl vs. difluoromethyl substituents) impact the physicochemical and pharmacological properties of bicyclooctan-1-amine derivatives?

    • Methodological Answer :

    • Comparative Analysis :
    SubstituentLogP (Lipophilicity)Electronic EffectsBioactivity
    Methyl (Target)~1.2Electron-donatingModerate 5-HT affinity
    Difluoromethyl (Analog)~1.8Electron-withdrawingEnhanced metabolic stability
    Trifluoromethyl (Analog)~2.1Strongly electron-withdrawingHigher receptor selectivity
    • Experimental Design : Synthesize analogs, measure logP (shake-flask method), and perform molecular docking to assess steric/electronic interactions with receptor pockets .

    Q. How can researchers resolve contradictions in reported pharmacological data for bicyclooctan-1-amine derivatives?

    • Methodological Answer :

    • Case Study : Discrepancies in serotonin receptor binding (e.g., Ki values varying by 10-fold across studies).
    • Root Cause Analysis :
    • Assay Conditions : Differences in buffer pH, temperature, or cell line variability .
    • Stereochemical Purity : Ensure enantiomeric excess (>99%) via chiral HPLC, as impurities may antagonize target receptors .
    • Resolution : Replicate studies under standardized conditions (e.g., 25°C, pH 7.4) and validate compound purity before testing .

    Q. What strategies improve the synthetic yield of 4-methylbicyclooctan-1-amine hydrochloride while minimizing byproducts?

    • Methodological Answer :

    • Catalyst Optimization : Use Pd/C or Raney nickel for selective hydrogenation of intermediates .
    • Byproduct Mitigation : Introduce protecting groups (e.g., Boc) during amine functionalization to prevent over-alkylation .
    • Process Analytics : Employ in-situ FTIR or HPLC to monitor reaction progress and terminate at peak product concentration .

    Q. What mechanistic insights explain the neuropharmacological activity of 4-methylbicyclooctan-1-amine derivatives?

    • Methodological Answer :

    • Molecular Dynamics (MD) Simulations : Reveal how the rigid bicyclic scaffold enhances receptor binding by reducing conformational entropy .
    • Metabolic Stability Studies : Use liver microsomes to assess CYP450-mediated oxidation; methyl substitution may reduce metabolism compared to fluorinated analogs .
    • Transcriptomic Profiling : RNA-seq of treated neuronal cells to identify downstream pathways (e.g., BDNF or CREB activation) linked to antidepressant effects .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    4-Methylbicyclo[2.2.2]octan-1-amine hydrochloride
    Reactant of Route 2
    4-Methylbicyclo[2.2.2]octan-1-amine hydrochloride

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